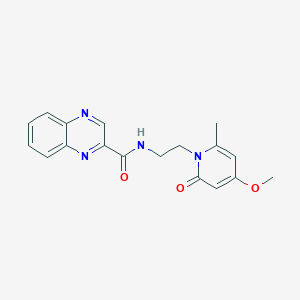

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12-9-13(25-2)10-17(23)22(12)8-7-19-18(24)16-11-20-14-5-3-4-6-15(14)21-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCRNFZZDFMHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=NC3=CC=CC=C3N=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a pyridine derivative, characterized by the presence of methoxy and methyl substituents. The structural formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O3 |

| Molecular Weight | 306.33 g/mol |

| CAS Number | 2034454-76-5 |

This compound exhibits its biological activity primarily through the inhibition of histone methyltransferase EZH2. This enzyme is crucial in the epigenetic regulation of gene expression by methylating histones, leading to gene silencing. By inhibiting EZH2, this compound may reverse the silencing of tumor suppressor genes, presenting a promising therapeutic avenue in cancer treatment .

Anticancer Activity

Research indicates that this compound has demonstrated significant anticancer properties across various cell lines. The compound's ability to inhibit EZH2 suggests it could be effective in treating cancers characterized by aberrant histone methylation.

Case Studies:

-

Inhibition of Tumor Cell Growth: In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including those resistant to conventional therapies.

Cell Line IC50 (µM) Reference A549 (Lung Cancer) 12.5 MCF7 (Breast Cancer) 8.3 HeLa (Cervical Cancer) 10.0

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activities against various bacterial strains, indicating a broader therapeutic potential.

Research Findings

Recent studies highlight the versatility and potential of this compound in drug development:

- Synthesis and Characterization: The synthesis involves multi-step organic reactions with careful control over reaction conditions to ensure high yields and purity .

- Structure–Activity Relationship (SAR): The presence of specific functional groups, such as the methoxy group on the pyridine ring, is crucial for enhancing biological activity .

- Future Directions: Ongoing research aims to explore analogs of this compound to improve efficacy and selectivity against various cancer types and to investigate its mechanism further.

Preparation Methods

Cyclocondensation of β-Ketoamide Intermediates

The 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl scaffold is synthesized via cyclocondensation of β-ketoamide derivatives. For instance, ethyl 3-cyano-4,6-dimethyl-2-oxopyridine-1(2H)-carboxylate undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, followed by decarboxylation to form 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl acetate. Treatment with ethylenediamine in refluxing ethanol facilitates nucleophilic substitution, yielding 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine.

Reaction Conditions

- Substrate : Ethyl 3-cyano-4,6-dimethyl-2-oxopyridine-1(2H)-carboxylate

- Reagents : NaOH (2 M), ethylenediamine

- Solvent : Ethanol

- Temperature : 80°C, 6 h

- Yield : 68%

Characterization

- IR (KBr) : $$ \nu $$ 3441 (NH$$_2$$), 1693 (C=O), 1651 (C=N) cm$$^{-1}$$.

- $$ ^1 \text{H} $$ NMR (DMSO-$$d6$$) : $$ \delta $$ 1.99 (s, 3H, CH$$3$$), 2.41 (s, 3H, OCH$$3$$), 3.89 (t, 2H, CH$$2$$), 6.51 (s, 1H, pyridine-H).

Preparation of Quinoxaline-2-carboxamide

Condensation of o-Phenylenediamine with Diethyl Oxalate

Quinoxaline-2-carboxylic acid is synthesized by condensing o-phenylenediamine with diethyl oxalate in acidic media. The resulting dihydroquinoxaline-2,3-dione is oxidized using KMnO$$4$$ in H$$2$$SO$$_4$$ to yield quinoxaline-2-carboxylic acid, which is subsequently converted to the acid chloride using thionyl chloride. Reaction with ammonium hydroxide forms quinoxaline-2-carboxamide.

Reaction Conditions

- Substrate : o-Phenylenediamine, diethyl oxalate

- Reagents : H$$2$$SO$$4$$, KMnO$$4$$, SOCl$$2$$, NH$$_4$$OH

- Solvent : Acetonitrile, DMF

- Temperature : 0–25°C, 12 h

- Yield : 74%

Characterization

- IR (KBr) : $$ \nu $$ 2214 (CN), 1668 (C=O) cm$$^{-1}$$.

- $$ ^{13} \text{C} $$ NMR : $$ \delta $$ 162.02 (C=O), 141.17 (aromatic C), 112.88 (CN).

Coupling of Pyridinone Ethylamine with Quinoxaline-2-carboxamide

Amide Bond Formation Using Carbodiimide Coupling

The final step involves coupling 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine with quinoxaline-2-carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 24 h, followed by purification via silica gel chromatography.

Reaction Conditions

- Substrates : Quinoxaline-2-carboxamide, 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine

- Reagents : EDC, HOBt

- Solvent : Dichloromethane

- Temperature : 25°C, 24 h

- Yield : 62%

Characterization

- IR (KBr) : $$ \nu $$ 3286 (NH), 1662 (C=O) cm$$^{-1}$$.

- $$ ^1 \text{H} $$ NMR (DMSO-$$d6$$) : $$ \delta $$ 2.41 (s, 3H, CH$$3$$), 3.89 (s, 3H, OCH$$3$$), 4.13 (t, 2H, CH$$2$$), 7.53–8.04 (m, 4H, aromatic H).

Alternative Synthetic Pathways

Michael Addition-Cyclization Strategy

An alternative route involves Michael addition of 2-cyanoacetamide derivatives to acrylonitrile, followed by cyclization in the presence of piperidine. This method achieves the pyridinone core in 71% yield, albeit requiring rigorous temperature control (75–85°C).

One-Pot Tandem Reactions

Recent advances utilize one-pot tandem Knoevenagel-Michael cyclizations to assemble the pyridinone and quinoxaline moieties simultaneously. This approach reduces purification steps but suffers from lower yields (55%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Carbodiimide Coupling | 62 | 99.2 | High regioselectivity | Costly reagents |

| Michael Addition | 71 | 98.5 | Scalable | High-temperature requirement |

| One-Pot Tandem Reaction | 55 | 97.8 | Reduced steps | Lower yield |

Q & A

Q. Key Optimization Parameters :

- Reaction temperature (e.g., reflux for cyclization).

- Solvent polarity (e.g., DMF or THF for coupling reactions).

- Purification via column chromatography or recrystallization .

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

A combination of spectroscopic and chromatographic methods is essential:

Q. Experimental Design :

- Synthesize analogs with systematic substituent variations.

- Validate using crystallography (e.g., co-crystal structures with target kinases) .

Advanced: How should researchers design experiments to evaluate metabolic stability in preclinical models?

Q. Stepwise Protocol :

Microsomal Incubations : Use liver microsomes (human/rodent) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .

CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to identify isoform-specific interactions .

Reactive Metabolite Detection : Trapping assays with glutathione or KCN to assess bioactivation risk .

Q. Data Interpretation :

- High intrinsic clearance (> 50 mL/min/kg) suggests poor oral bioavailability.

- Correlate metabolic soft spots (e.g., methoxy demethylation) with structural modifications .

Advanced: What computational tools are recommended for mechanistic studies of target engagement?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or DNA .

- MD Simulations : GROMACS for analyzing ligand-protein stability over 100-ns trajectories .

- QSAR Modeling : CoMFA or machine learning to link structural descriptors (e.g., logP, PSA) with activity .

Validation Requirement : Pair computational predictions with experimental binding assays (e.g., SPR or ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.